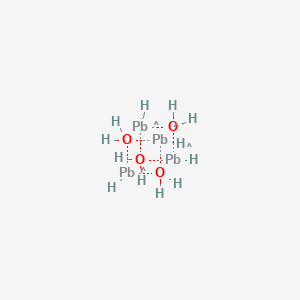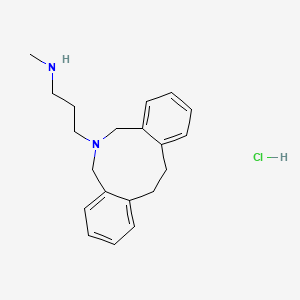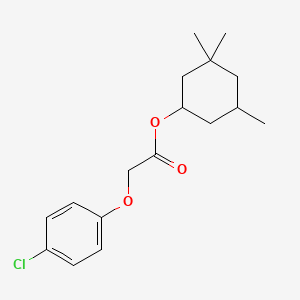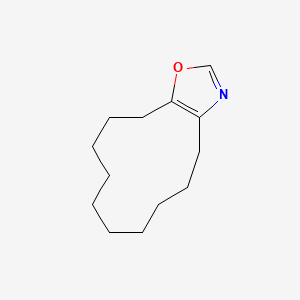
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro- is a cyclic compound with the molecular formula C13H21NO. It is known for its earthy, musty, and woody odor profile. This compound is part of the oxazole class, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecoxazole typically involves cyclization reactions starting from linear precursors. One common method is the cyclodehydration of cyclododecanone oximes. The reaction conditions often require strong acids or dehydrating agents to facilitate the formation of the oxazole ring.
Industrial Production Methods: On an industrial scale, Cyclododecoxazole can be produced through catalytic hydrogenation of suitable precursors. This process involves the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the desired decahydro structure.
Chemical Reactions Analysis
Types of Reactions: Cyclododecoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazoles or other derivatives.
Scientific Research Applications
Cyclododecoxazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the fragrance industry due to its unique odor profile.
Mechanism of Action
The mechanism by which Cyclododecoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Oxazole
Thiazole
Imidazole
Pyrazole
Properties
CAS No. |
38303-23-0 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]oxazole |
InChI |
InChI=1S/C13H21NO/c1-2-4-6-8-10-13-12(14-11-15-13)9-7-5-3-1/h11H,1-10H2 |
InChI Key |
LUVGCXAXOHXTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


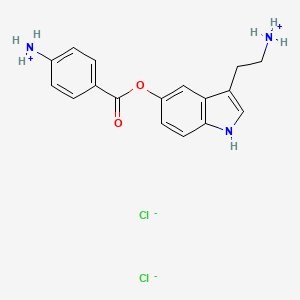


![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
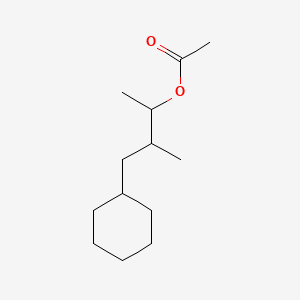
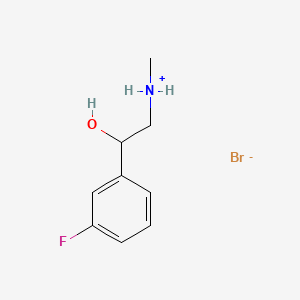
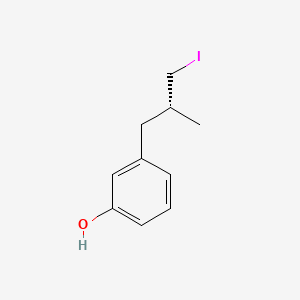
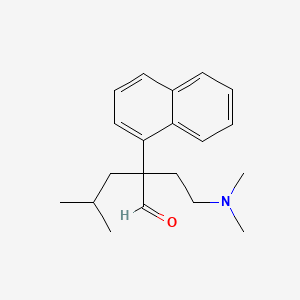
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
